molecular formula C8H7ClO2 B567284 5-Hydroxy-2-methylbenzoyl chloride CAS No. 1261681-41-7

5-Hydroxy-2-methylbenzoyl chloride

Cat. No.: B567284
CAS No.: 1261681-41-7
M. Wt: 170.592
InChI Key: UMKFJGHUZCZUQN-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylbenzoyl chloride: is an organic compound with the molecular formula C8H7ClO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a hydroxyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-methylbenzoyl chloride typically involves the chlorination of 5-Hydroxy-2-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

5-Hydroxy-2-methylbenzoic acid+SOCl25-Hydroxy-2-methylbenzoyl chloride+SO2+HCl\text{5-Hydroxy-2-methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Hydroxy-2-methylbenzoic acid+SOCl2​→5-Hydroxy-2-methylbenzoyl chloride+SO2​+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and improved safety. The use of automated systems allows for precise temperature and pressure control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically require a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed:

    Amides, esters, and thioesters: from substitution reactions.

    Quinones: and other oxidized derivatives from oxidation reactions.

    Alcohols: and other reduced products from reduction reactions.

Scientific Research Applications

Chemistry: 5-Hydroxy-2-methylbenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylbenzoyl chloride depends on its specific application. In general, the compound can act as an acylating agent, transferring its acyl group to nucleophiles. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Comparison with Similar Compounds

    Benzoyl chloride: Lacks the hydroxyl and methyl substituents, making it less reactive in certain substitution reactions.

    2-Hydroxybenzoyl chloride: Contains a hydroxyl group but lacks the methyl group, leading to different reactivity and applications.

    4-Hydroxy-3-methylbenzoyl chloride: Similar structure but with different substitution pattern, affecting its chemical properties and uses.

Uniqueness: 5-Hydroxy-2-methylbenzoyl chloride is unique due to the presence of both hydroxyl and methyl groups, which influence its reactivity and make it suitable for specific synthetic applications. The hydroxyl group can participate in hydrogen bonding, while the methyl group can provide steric hindrance, affecting the compound’s overall behavior in chemical reactions.

Properties

IUPAC Name

5-hydroxy-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKFJGHUZCZUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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